![molecular formula C14H21BrN4O2 B2735592 Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate CAS No. 2377034-33-6](/img/structure/B2735592.png)
Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C13H19BrN4O2 . It has a molecular weight of 343.22 g/mol . The compound is typically stored at a temperature of 4°C .
Physical And Chemical Properties Analysis
This compound is a powder in its physical form . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis Techniques and Chemical Properties
Development of Novel Synthesis Methods
Research has focused on novel synthesis techniques for creating azetidine and azetidine derivatives, demonstrating their utility as building blocks in medicinal chemistry. For example, a study described an efficient synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents, highlighting the versatility of azetidine compounds in drug development (Doraswamy & Ramana, 2013)[https://consensus.app/papers/synthesis-characterization-substituted-phenyl-doraswamy/430bbb2b3e635271812ea6b0e6f765b7/?utm_source=chatgpt].
Chemical Modifications and Derivatives
The chemical structure of azetidine derivatives allows for various substitutions and modifications, enabling the exploration of a wide range of biological activities. This adaptability is crucial for the development of new compounds with potential pharmaceutical applications. For instance, the synthesis of 3-functionalized 3-methylazetidines provided a pathway to novel azetidine derivatives with diverse functional groups, expanding the scope of chemical and biological research (Stankovic et al., 2012)[https://consensus.app/papers/synthesis-3functionalized-3methylazetidines-stankovic/5c2320ca3cff5de7b6ca73a86eecd88a/?utm_source=chatgpt].
Biological and Pharmacological Applications
Antimicrobial and Antitumor Agents
Azetidine derivatives have been synthesized and evaluated for their antimicrobial and antitumor properties. For example, an improved gram-scale synthesis of protected 3-haloazetidines facilitated the rapid diversified synthesis of azetidine-3-carboxylic acids, which are important for pharmaceutical research and development (Ji, Wojtas, & Lopchuk, 2018)[https://consensus.app/papers/improved-synthesis-protected-3haloazetidines-synthesis-ji/83fa0305dc7a5b188ad1ef7463e6318c/?utm_source=chatgpt].
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-8-10(9-19)7-18(4)12-6-16-11(15)5-17-12/h5-6,10H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYSXIHAYDSZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN(C)C2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate |
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